
HA15-Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HA15-Biotin is a chemically synthesized compound that combines HA15 with biotin through an amide linkage HA15 is a thiazole benzenesulfonamide derivative known for its ability to induce endoplasmic reticulum stress, leading to cancer cell deathThe conjugation of HA15 with biotin enhances its potential for use in proteomic analysis and other scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HA15-Biotin involves the chemical conjugation of HA15 with biotin through an amide bond. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with HA15: The activated biotin is then reacted with HA15 in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), under mild conditions to form the this compound conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Analyse Des Réactions Chimiques
Types of Reactions
HA15-Biotin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Applications De Recherche Scientifique
HA15-Biotin has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe for studying protein interactions and cellular processes.
Biology: Employed in proteomic analysis to identify and quantify proteins in complex biological samples.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly melanoma, by inducing endoplasmic reticulum stress and overcoming drug resistance.
Industry: Utilized in the development of diagnostic assays and bioconjugation techniques .
Mécanisme D'action
HA15-Biotin exerts its effects by targeting the heat shock protein family A (Hsp70) member 5 (HSPA5), also known as binding immunoglobulin protein (BiP) or glucose-regulated protein 78 (GRP78). By inhibiting HSPA5, this compound induces endoplasmic reticulum stress, leading to the activation of the unfolded protein response (UPR). This results in autophagy and apoptosis of cancer cells. The biotin moiety allows for the conjugation of this compound to streptavidin, facilitating its use in various biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
HA15: The parent compound of HA15-Biotin, known for its anti-cancer properties.
Biotinylated Compounds: Other compounds conjugated with biotin for enhanced detection and analysis in biochemical assays.
Uniqueness
This compound is unique due to its dual functionality, combining the anti-cancer properties of HA15 with the biotin moiety’s ability to facilitate proteomic analysis. This makes it a valuable tool for both therapeutic and research applications .
Propriétés
Formule moléculaire |
C37H45N7O5S3 |
|---|---|
Poids moléculaire |
764.0 g/mol |
Nom IUPAC |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]hexanamide |
InChI |
InChI=1S/C37H45N7O5S3/c1-44(2)30-15-9-14-27-26(30)13-10-17-32(27)52(48,49)43-25-12-8-11-24(21-25)28-22-51-37(40-28)41-34(46)19-4-3-7-20-38-33(45)18-6-5-16-31-35-29(23-50-31)39-36(47)42-35/h8-15,17,21-22,29,31,35,43H,3-7,16,18-20,23H2,1-2H3,(H,38,45)(H2,39,42,47)(H,40,41,46)/t29-,31-,35-/m0/s1 |
Clé InChI |
SOWIISKNCGRAMR-SVFJEUMRSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)CCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)
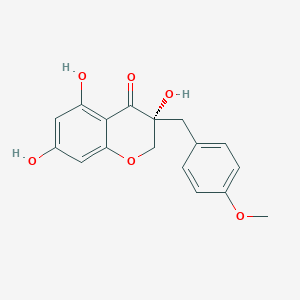
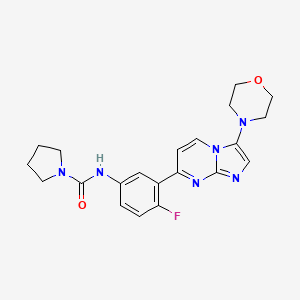
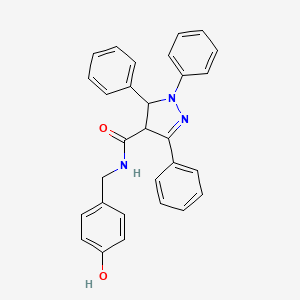
![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)
![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
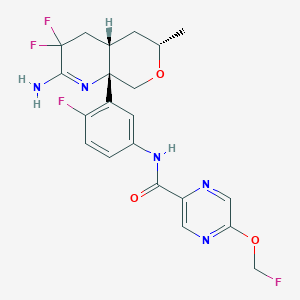

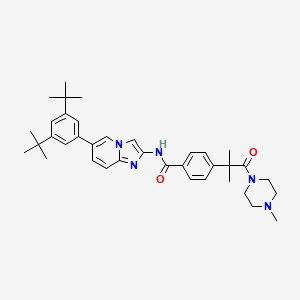
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide](/img/structure/B11932758.png)
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B11932761.png)

